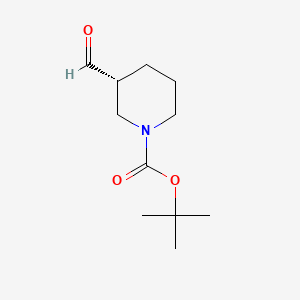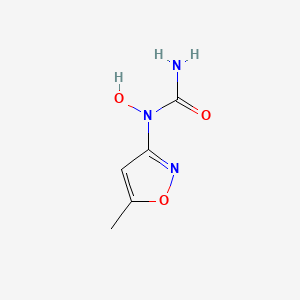
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is a modified nucleoside, which means it is a nucleoside analog with alterations in its chemical structure that can affect its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE typically involves multiple steps, including the protection of functional groups, selective reactions to introduce the desired modifications, and deprotection steps to yield the final product. The specific synthetic route can vary, but it generally includes:
Protection of the hydroxyl groups: on the deoxyisoguanosine to prevent unwanted reactions.
Introduction of the diisobutylaminomethylidene group: at the N6 position through a condensation reaction.
Addition of the diphenylcarbamoyl group: at the O2 position using a carbamoylation reaction.
Deprotection of the hydroxyl groups: to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on nucleic acid structure and function.
Medicine: Investigated for its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, potentially disrupting normal nucleic acid function and leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as the type of cells or organisms being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-methyladenosine: A naturally occurring modified nucleoside with similar structural features.
N6-isopentenyladenosine: Another modified nucleoside with distinct biological activities.
N6-methyl-2’-deoxyadenosine: A related compound with modifications at different positions.
Uniqueness
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE is unique due to its specific combination of modifications at the N6 and O2 positions, which confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
170023-66-2 |
|---|---|
Molekularformel |
C32H39N7O5 |
Molekulargewicht |
601.708 |
IUPAC-Name |
[6-[(dibutylamino)methylideneamino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C32H39N7O5/c1-3-5-17-37(18-6-4-2)21-34-29-28-30(38(22-33-28)27-19-25(41)26(20-40)43-27)36-31(35-29)44-32(42)39(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,21-22,25-27,40-41H,3-6,17-20H2,1-2H3/t25-,26+,27+/m0/s1 |
InChI-Schlüssel |
YSVOVDUBBRAXPT-OYUWMTPXSA-N |
SMILES |
CCCCN(CCCC)C=NC1=C2C(=NC(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C=N2)C5CC(C(O5)CO)O |
Synonyme |
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-mercaptobenzo[D]thiazole-6-carboxylate](/img/structure/B574835.png)

![1-[5-(Aminomethyl)-2-nitrophenyl]ethanone;hydrochloride](/img/structure/B574839.png)


